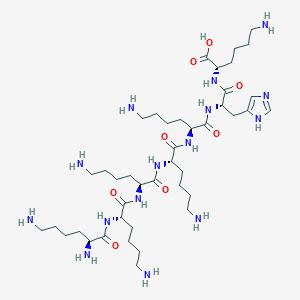![molecular formula C6H14N2O6Si B14186954 N-{[3-(Trihydroxysilyl)propyl]carbamoyl}glycine CAS No. 878555-03-4](/img/structure/B14186954.png)
N-{[3-(Trihydroxysilyl)propyl]carbamoyl}glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[3-(Trihydroxysilyl)propyl]carbamoyl}glycine is a unique organosilicon compound that combines the properties of both silicon and organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(Trihydroxysilyl)propyl]carbamoyl}glycine typically involves the reaction of glycine with a silane compound. The process can be carried out under mild conditions, often in the presence of a catalyst to facilitate the reaction. The reaction conditions may include:
- Temperature: 25-50°C
- Solvent: Water or an organic solvent
- Catalyst: Acid or base catalyst
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This may include continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product specifications .
化学反応の分析
Types of Reactions
N-{[3-(Trihydroxysilyl)propyl]carbamoyl}glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol groups.
Reduction: Reduction reactions can convert the silanol groups back to silane.
Substitution: The compound can participate in substitution reactions where the silicon atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated compounds or other nucleophiles.
Major Products
The major products formed from these reactions include silanol derivatives, reduced silane compounds, and substituted organosilicon compounds .
科学的研究の応用
N-{[3-(Trihydroxysilyl)propyl]carbamoyl}glycine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
作用機序
The mechanism of action of N-{[3-(Trihydroxysilyl)propyl]carbamoyl}glycine involves its ability to form stable bonds with various substrates. The silicon atom in the compound can interact with hydroxyl groups on surfaces, leading to strong adhesion and modification of surface properties. This interaction is facilitated by the formation of siloxane bonds, which are known for their stability and resistance to hydrolysis .
類似化合物との比較
Similar Compounds
- 3-(Trihydroxysilyl)propyl methylphosphonate
- 3-(Trihydroxysilyl)propyl methacrylate
- 3-(Trihydroxysilyl)propylamine
Uniqueness
N-{[3-(Trihydroxysilyl)propyl]carbamoyl}glycine stands out due to its unique combination of glycine and silane functionalities. This dual functionality allows it to interact with both organic and inorganic substrates, making it highly versatile for various applications. Compared to similar compounds, it offers enhanced stability and reactivity, particularly in aqueous environments .
特性
CAS番号 |
878555-03-4 |
|---|---|
分子式 |
C6H14N2O6Si |
分子量 |
238.27 g/mol |
IUPAC名 |
2-(3-trihydroxysilylpropylcarbamoylamino)acetic acid |
InChI |
InChI=1S/C6H14N2O6Si/c9-5(10)4-8-6(11)7-2-1-3-15(12,13)14/h12-14H,1-4H2,(H,9,10)(H2,7,8,11) |
InChIキー |
WWENKCRADPXEGC-UHFFFAOYSA-N |
正規SMILES |
C(CNC(=O)NCC(=O)O)C[Si](O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186880.png)

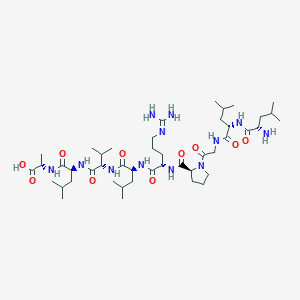



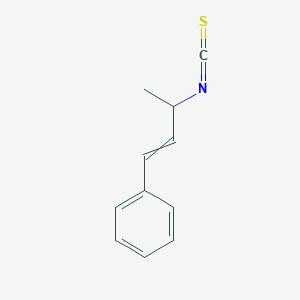
![2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene](/img/structure/B14186922.png)
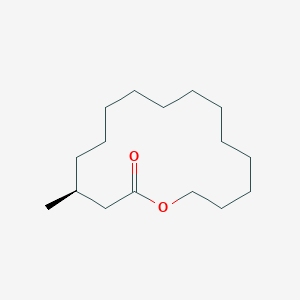

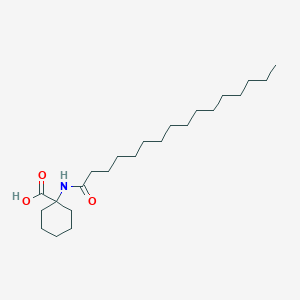
![N-[(4-Methoxyphenyl)methyl]-N'-(4-nitro-1,3-thiazol-2-yl)urea](/img/structure/B14186939.png)
![1,2,3,5-Tetrafluoro-4-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14186943.png)
